molecular formula C18H26N2O4 B2850475 N1-(3,5-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide CAS No. 2191266-50-7

N1-(3,5-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Cat. No.: B2850475
CAS No.: 2191266-50-7
M. Wt: 334.416
InChI Key: NQTQRXBTCCWVTI-UHFFFAOYSA-N
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Description

N1-(3,5-Dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide (CAS: 2191266-50-7) is an oxalamide derivative characterized by a 3,5-dimethylphenyl group and a cyclopentylmethyl moiety substituted with a 2-hydroxyethoxy chain.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-13-9-14(2)11-15(10-13)20-17(23)16(22)19-12-18(24-8-7-21)5-3-4-6-18/h9-11,21H,3-8,12H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTQRXBTCCWVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Forum (2017)

Compounds e–h (PF 43(1), 2017) exhibit variations in substituents and stereochemistry, influencing their physicochemical and biological profiles :

Compound Key Structural Features
e N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
f 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
g N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
h N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide

Key Differences :

  • The target compound lacks the diphenylhexan backbone and stereochemical complexity seen in compounds e–h .
  • Unlike e–h , which feature acetamide or formamide linkages, the target compound’s oxalamide core may confer distinct hydrogen-bonding capabilities and solubility profiles .

Methoxyphenyl and Hydroxyethyl Derivatives (PF 32(1), 2006)

Compounds C–E (Vol. 32 No. 1, 2006) share hydroxyethyl and methoxyphenyl groups but differ in substitution patterns :

Compound Structure Value 1 Value 2 Value 3
C N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-acetamide 1.2 1.00 1.10
D N-[2-hydroxy-5-[1-hydroxy-2-[methyl[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]-phenyl]formamide 1.3 1.00 1.12
E N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]-phenyl]formamide 1.8 1.00 0.67

Key Observations :

  • The hydroxyethoxy chain in the target compound may enhance hydrophilicity compared to the methyl-substituted ethylamino groups in C–E .

Functional Group Analysis

  • Hydrogen-Bonding Capacity: The oxalamide core in the target compound provides two hydrogen-bond donors, whereas compounds C–E (formamide/acetamide derivatives) have one donor. This could improve target binding affinity in biological systems.

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